6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile is a compound that belongs to the class of biphenyl derivatives. It features a hydroxy group, a trifluoromethyl group, and a cyano group attached to a biphenyl structure. The molecular formula for this compound is , and it has a molecular weight of 263.21 g/mol. The compound is identified by the CAS number 178374-34-0 and is also known by its IUPAC name, which is 4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzonitrile.
The synthesis of 6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile can be achieved through various methods, primarily involving the introduction of the trifluoromethyl group and subsequent functionalization.
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. For instance, using tetrahydrofuran as a solvent can facilitate reactions due to its ability to dissolve many organic compounds and its relatively high boiling point .
The molecular structure of 6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile can be represented using several structural descriptors:
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)O
DLZZAOOPWGEVCB-UHFFFAOYSA-N
InChI=1S/C14H8F3NO/c15-14(16,17)11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H
The structure features:
The chemical reactivity of 6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile can be explored through various types of reactions:
The reaction conditions often include catalysts such as palladium or nickel for cross-coupling reactions, and solvents like tetrahydrofuran or dimethylformamide are commonly used to facilitate these transformations .
The mechanism by which 6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile exerts its effects in biological systems or chemical processes typically involves:
While specific physical properties such as melting point or boiling point are not detailed in available sources, some general properties can be inferred:
Additional spectral data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) would provide insights into the compound's structure and purity but are not explicitly detailed in the sources reviewed.
6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile has potential applications in various scientific fields:
Research into this compound's properties and applications continues to evolve, highlighting its significance in both academic and industrial contexts .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: